- The first synthesis of [11C]oseltamivir: a tool for elucidating the relationship between Tamiflu and its adverse effects on the central nervous system, Journal of Labelled Compounds and Radiopharmaceuticals, 2009, 52(9), 350-354

Cas no 956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir)

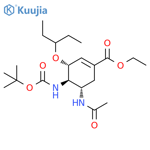

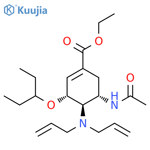

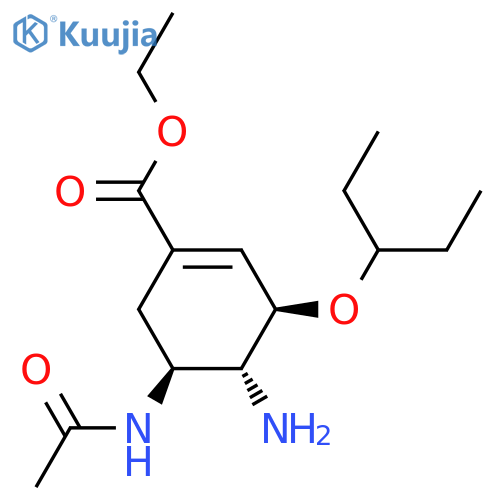

956267-10-0 structure

Nombre del producto:4-N-Desacetyl-5-N-acetyl Oseltamivir

Número CAS:956267-10-0

MF:C16H28N2O4

Megavatios:312.404524803162

CID:1062050

4-N-Desacetyl-5-N-acetyl Oseltamivir Propiedades químicas y físicas

Nombre e identificación

-

- 4-N-Desacetyl-5-N-acetyl Oseltamivir

- Oseltamivir Impurity G

- Ethyl (3R,4R,5S)-5-(acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate (ACI)

-

- Renchi: 1S/C16H28N2O4/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(15(14)17)18-10(4)19/h9,12-15H,5-8,17H2,1-4H3,(H,18,19)/t13-,14+,15+/m0/s1

- Clave inchi: SEYYJZMDDOOQNB-RRFJBIMHSA-N

- Sonrisas: O([C@@H]1C=C(C(=O)OCC)C[C@H](NC(=O)C)[C@H]1N)C(CC)CC

Atributos calculados

- Calidad precisa: 312.20500

Propiedades experimentales

- PSA: 90.65000

- Logp: 2.37660

4-N-Desacetyl-5-N-acetyl Oseltamivir PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | D288370-2mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 2mg |

$167.00 | 2023-05-18 | ||

| TRC | D288370-25mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 25mg |

$ 1039.00 | 2023-09-08 | ||

| TRC | D288370-50mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 50mg |

$ 1748.00 | 2023-09-08 | ||

| A2B Chem LLC | AW54103-25mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | > 95% | 25mg |

$599.00 | 2024-07-18 | |

| TRC | D288370-5mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 5mg |

$227.00 | 2023-05-18 | ||

| TRC | D288370-10mg |

4-N-Desacetyl-5-N-acetyl Oseltamivir |

956267-10-0 | 10mg |

$ 425.00 | 2023-09-08 |

4-N-Desacetyl-5-N-acetyl Oseltamivir Métodos de producción

Synthetic Routes 1

Condiciones de reacción

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 - 5 °C; 16 h, 25 - 30 °C; 30 °C → 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

1.2 Reagents: Sodium bicarbonate Solvents: Water ; basified

Referencia

- Synthesis and characterization of potential pharmacopeial impurities of oseltamivir: an antiviral drug, Asian Journal of Chemistry, 2018, 30(9), 2003-2007

Synthetic Routes 3

Condiciones de reacción

Referencia

- Preparation method of acetamido cyclohexenoate, China, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Dimethylbarbituric acid Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Ethanol ; 3 h, 35 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8

Referencia

- Method for preparing oseltamivir and its isomer, World Intellectual Property Organization, , ,

4-N-Desacetyl-5-N-acetyl Oseltamivir Raw materials

- Oseltamivir Impurity 15

- 1-Cyclohexene-1-carboxylic acid, 5-(acetylamino)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-(1-ethylpropoxy)-, ethyl ester, (3R,4R,5S)-

4-N-Desacetyl-5-N-acetyl Oseltamivir Preparation Products

4-N-Desacetyl-5-N-acetyl Oseltamivir Literatura relevante

-

1. Book reviews

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

956267-10-0 (4-N-Desacetyl-5-N-acetyl Oseltamivir) Productos relacionados

- 196618-13-0(Oseltamivir)

- 204255-11-8(Oseltamivir phosphate)

- 208720-71-2(Oseltamivir Acid Methyl Ester)

- 1052063-37-2(3-Des(1-ethylpropoxy)-3-(1-methylpropoxy) Oseltamivir)

- 1804703-23-8(Ethyl 2,4-dichloro-6-(difluoromethyl)pyridine-3-carboxylate)

- 1923098-59-2({2,2-dimethyl-3-3-(trifluoromethoxy)phenylcyclopropyl}methanamine)

- 2228951-08-2(tert-butyl N-4-(3-aminoprop-1-en-2-yl)-3-methoxyphenylcarbamate)

- 1380134-47-3(2-amino-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-1-ol)

- 2024994-63-4(4-(cyclohexylmethyl)-4H,5H,6H,7H-furo3,2-cpyridine)

- 1956335-87-7(1-(3-Isopropyl-1-methyl-5-phenyl-1H-pyrazol-4-yl)-2-methylpropan-1-one)

Proveedores recomendados

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

(CAS:956267-10-0)Oseltamivir EP Impurity G

Pureza:99%

Cantidad:100mg

Precio ($):Informe